

Rosiglitazone Maleate: A Comprehensive Technical Guide to a PPAR γ Agonist

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Compound of Interest

Compound Name: Rosiglitazone maleate

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Abstract

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ).^{[1][2][3][4]} This document provides an in-depth technical overview of **rosiglitazone maleate**, focusing on its core mechanism of action as a PPAR γ agonist. It includes a summary of its chemical and physical properties, detailed signaling pathways, comprehensive experimental protocols for assessing its activity, and a compilation of quantitative data from various studies. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic disease research.

Introduction

Rosiglitazone maleate is an oral antidiabetic agent that improves glycemic control by enhancing insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.^{[5][6][7]} Its therapeutic effects are primarily mediated through the activation of PPAR γ , a nuclear receptor that functions as a ligand-activated transcription factor.^{[1][8]} Upon activation by ligands like rosiglitazone, PPAR γ heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.^{[8][9]} This interaction modulates the transcription of a suite of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.^{[5][10]}

Chemical and Physical Properties

Rosiglitazone maleate is the maleate salt of rosiglitazone.[11]

- Chemical Name: 5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione maleate[12]
- CAS Number: 155141-29-0[11]
- Molecular Formula: $C_{18}H_{19}N_3O_3S \cdot C_4H_4O_4$ [3]
- Molecular Weight: 473.52 g/mol (maleate salt)[13]
- Appearance: White to off-white solid[3]
- Melting Point: 122-123°C[3]
- pKa: 6.8 and 6.1[3]

Mechanism of Action: PPAR γ Signaling Pathway

Rosiglitazone acts as a high-affinity agonist for PPAR γ . The activation of PPAR γ by rosiglitazone initiates a cascade of molecular events that ultimately lead to improved insulin sensitivity and glucose homeostasis.

Ligand Binding and Receptor Activation

Rosiglitazone binds to the ligand-binding domain (LBD) of PPAR γ , inducing a conformational change in the receptor. This change facilitates the recruitment of co-activator proteins, such as PPAR γ co-activator-1 α (PGC-1 α), and the dissociation of co-repressor complexes.[9]

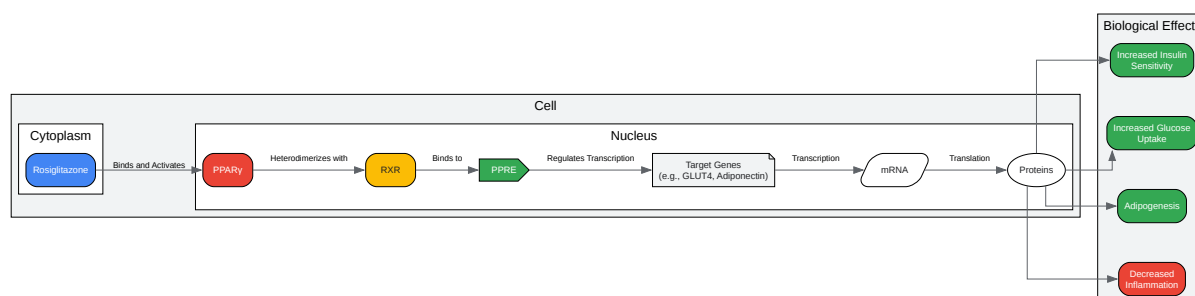
Heterodimerization and DNA Binding

The activated PPAR γ forms a heterodimer with the retinoid X receptor (RXR).[8] This PPAR γ -RXR heterodimer then binds to PPRES located in the regulatory regions of target genes.[8]

Gene Transcription and Biological Effects

The binding of the PPAR γ -RXR heterodimer to PPRES modulates the transcription of genes involved in:

- Glucose Metabolism: Upregulation of glucose transporter type 4 (GLUT4), leading to increased glucose uptake in adipose tissue and skeletal muscle.[5]
- Lipid Metabolism: Promotion of fatty acid uptake and storage in adipocytes, thereby reducing circulating free fatty acids which contribute to insulin resistance.[5]
- Adipogenesis: Stimulation of the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing lipids.[5]
- Inflammation: Inhibition of the expression of pro-inflammatory cytokines by transrepression of transcription factors like NF- κ B.[2][5]



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Caption: Rosiglitazone-mediated PPAR γ signaling pathway.

Quantitative Data

The following table summarizes key quantitative parameters for rosiglitazone's interaction with PPAR γ , compiled from various in vitro studies.

Parameter	Value	Species/Cell Line	Assay Type	Reference(s)
EC ₅₀	30 nM	-	PPAR γ 1 activation	[14]
100 nM	-	PPAR γ 2 activation	[14]	
60 nM	-	PPAR γ activation	[3][4][14]	
0.02 μ M	HepG2 cells	PPAR γ activation	[15]	
0.06 μ M	CV-1 cells	Transcriptional activation	[15]	
IC ₅₀	42 nM	-	PPAR γ binding	[7]
12 nM	Rat adipocytes	Insulin sensitization	[15]	
4 nM	3T3-L1 adipocytes	Insulin sensitization	[15]	
9 nM	Human adipocytes	Insulin sensitization	[15]	
K _i	9.86 μ M	-	Competitive binding	[1]
K _d	~40 nM	-	PPAR γ binding	[3][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of rosiglitazone as a PPAR γ agonist.

PPAR γ Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled known PPAR γ ligand for binding to the receptor.

Materials:

- Recombinant human PPAR γ ligand-binding domain (LBD)
- Fluorescently labeled PPAR γ agonist (e.g., a derivative of rosiglitazone)
- Test compound (rosiglitazone)
- Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
- 384-well microplates
- Plate reader capable of detecting fluorescence polarization or TR-FRET

Procedure:

- Prepare a dilution series of the test compound (rosiglitazone) in assay buffer.
- In a microplate, add the recombinant PPAR γ LBD.
- Add the diluted test compound or vehicle control to the wells.
- Add the fluorescently labeled PPAR γ agonist to all wells at a fixed concentration.
- Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
- Measure the fluorescence polarization or TR-FRET signal using a plate reader.
- Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand.

PPAR γ Transactivation (Reporter Gene) Assay

This cell-based assay measures the ability of a compound to activate PPAR γ -mediated gene transcription.

Materials:

- Mammalian cell line (e.g., HEK293, U2OS, or CHO cells)[7][11]
- Expression vector containing the full-length human PPAR γ cDNA.
- Reporter vector containing a luciferase gene under the control of a promoter with multiple PPREs.[11]
- Transfection reagent.
- Cell culture medium and supplements.
- Test compound (rosiglitazone).
- Luciferase assay reagent.
- Luminometer.

Procedure:

- Co-transfect the cells with the PPAR γ expression vector and the PPRE-luciferase reporter vector.
- Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
- Treat the cells with a dilution series of the test compound (rosiglitazone) or vehicle control.
- Incubate the cells for 18-24 hours.
- Lyse the cells and add the luciferase assay reagent.
- Measure the luminescence using a luminometer.
- Calculate the EC₅₀ value, which is the concentration of the test compound that elicits 50% of the maximal luciferase activity.[16]

Adipocyte Differentiation Assay

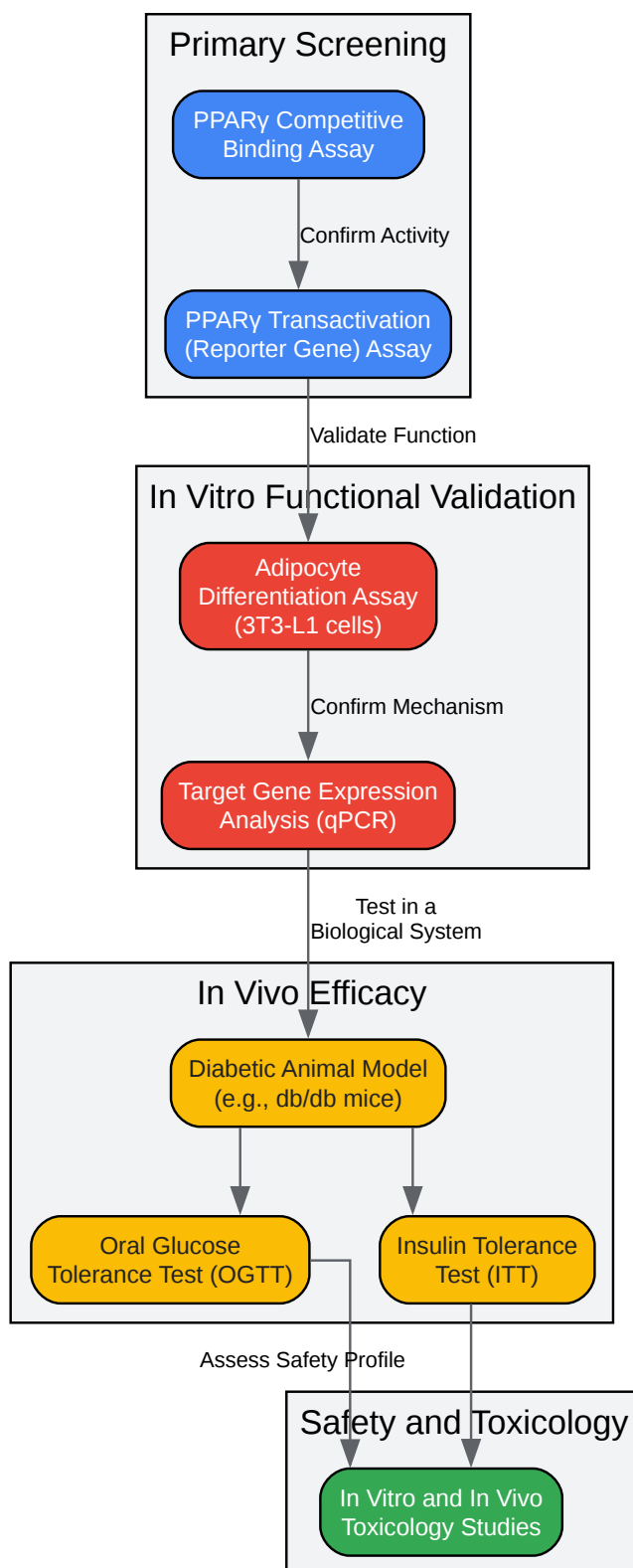
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPAR γ activation.

Materials:

- 3T3-L1 preadipocyte cell line.[\[6\]](#)[\[12\]](#)
- Differentiation medium (DM): DMEM with 10% FBS, insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
- Maintenance medium (MM): DMEM with 10% FBS and insulin.[\[6\]](#)[\[12\]](#)
- Test compound (rosiglitazone).
- Oil Red O stain.
- Microscope.

Procedure:

- Plate 3T3-L1 preadipocytes and grow them to confluence.
- Two days post-confluence, induce differentiation by replacing the medium with DM containing the test compound (rosiglitazone) or vehicle control.
- After 2-3 days, replace the medium with MM containing the test compound or vehicle control.
- Continue to culture the cells for an additional 4-8 days, replacing the medium every 2 days.
- After differentiation, wash the cells with PBS and fix them with formalin.
- Stain the cells with Oil Red O to visualize lipid droplets.
- Observe and quantify the degree of adipocyte differentiation by microscopy and/or by extracting the Oil Red O stain and measuring its absorbance.



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Caption: Experimental workflow for the evaluation of a PPAR γ agonist.

Conclusion

Rosiglitazone maleate is a well-characterized, potent, and selective PPAR γ agonist that has been instrumental in elucidating the role of this nuclear receptor in metabolic regulation. Its ability to improve insulin sensitivity through the modulation of gene expression in key metabolic tissues underscores the therapeutic potential of targeting PPAR γ . The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of metabolic diseases. While the clinical use of rosiglitazone has been associated with certain adverse effects, it remains a valuable tool for preclinical research and a benchmark for the development of next-generation PPAR γ modulators with improved safety profiles.

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